Celivarone fumarate
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Overview
Description
Celivarone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its benzofuran core, which is a heterocyclic compound containing a fused benzene and furan ring system. The presence of multiple functional groups, including butyl, dibutylamino, benzoyl, and carboxylate, contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of Celivarone fumarate involves several steps, each requiring specific reaction conditions and reagentsThe dibutylamino group is typically introduced via nucleophilic substitution reactions, while the carboxylate and isopropyl fumarate groups are added through esterification and fumarate addition reactions, respectively .
Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Celivarone fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Esterification: The carboxylate group can undergo esterification reactions with various alcohols to form different esters
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Celivarone fumarate has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Celivarone fumarate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core and functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, Celivarone fumarate stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:
2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran hydrochloride: This compound shares a similar benzofuran core but differs in the presence of a nitro group and hydrochloride salt.
N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride: This compound has a methanesulfonamide group instead of the carboxylate and isopropyl fumarate groups
Properties
CAS No. |
752253-75-1 |
---|---|
Molecular Formula |
C38H51NO8 |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C34H47NO4.C4H4O4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3;5-3(6)1-2-4(7)8/h15-20,24-25H,6-14,21-23H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OJGUHVXJDZPQSK-WLHGVMLRSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=CC(=O)O)C(=O)O |
Synonyms |
ATI 2042 ATI-2042 ATI2042 celivarone SSR149744C |
Origin of Product |
United States |
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